molecular formula C15H27NO4 B1396281 1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate CAS No. 1306738-94-2

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate

Cat. No. B1396281
M. Wt: 285.38 g/mol
InChI Key: IMGOLPSJOGREBO-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 . It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H27NO4/c1-12(2,3)20-14(18)16-9-7-15(8-10-16,11-17)13(19)21-6/h17H,7-11H2,1-6H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

The molecular weight of 1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate is approximately 289.38 g/mol . Other physical and chemical properties such as boiling point or solubility were not found in the available literature.

Scientific Research Applications

Environmental Impact and Biodegradation

Studies on synthetic phenolic antioxidants (SPAs), which share structural similarities with 1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate, have highlighted their environmental occurrence, fate, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices, indicating their widespread use and persistence. Research suggests the importance of investigating the contamination, environmental behaviors, and toxicity effects of such compounds, including novel high molecular weight SPAs (Liu & Mabury, 2020).

Applications in Fuel and Polymer Technology

The compound's structural features suggest potential applications in fuel additives and polymer technology. For example, studies on methyl tert-butyl ether (MTBE) and other ethers highlight their use as gasoline additives to improve octane ratings and reduce exhaust pollution. The thermophysical properties of such mixtures are critical for their application and have been extensively reviewed, indicating the relevance of understanding the properties of similar compounds (Marsh et al., 1999).

Synthetic Chemistry and Pharmaceutical Applications

In synthetic chemistry, compounds like 1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate can be intermediates in the synthesis of complex molecules. For instance, the synthetic routes of vandetanib, a therapeutic agent, involve intermediates with tert-butyl and piperidine groups, highlighting the role of similar structures in drug synthesis and the potential of such compounds in developing new synthetic methodologies (Mi, 2015).

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-propylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGOLPSJOGREBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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